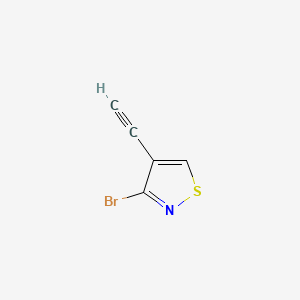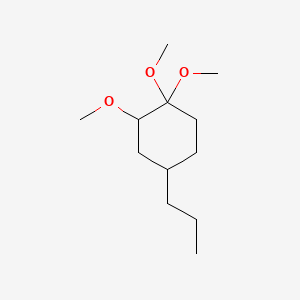
3,3-dicyclopropylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropylpropan-1-amine hydrochloride, also known as DCPA-HCl, is an organic compound that has been used in a variety of scientific research applications. DCPA-HCl is a cyclic amine derivative and has a molecular weight of 167.65 g/mol. It is a white to off-white crystalline solid, which is soluble in water and ethanol. DCPA-HCl is used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
3,3-dicyclopropylpropan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, this compound is used as a starting material for the synthesis of other organic compounds. In analytical chemistry, this compound is used as a reagent in the determination of trace metals, and in biochemistry, this compound is used as a reagent for the determination of enzyme activities.
Mécanisme D'action
3,3-dicyclopropylpropan-1-amine hydrochloride is an organic compound that acts as a proton donor, and it is believed to act by forming a covalent bond with the substrate. The bond is formed when the proton from this compound is transferred to the substrate, resulting in a new covalent bond.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a number of enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In vivo studies have also shown that this compound can reduce inflammation, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is soluble in both water and ethanol. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can react with other compounds in the reaction mixture, leading to the formation of by-products.
Orientations Futures
There are a number of potential future directions for the use of 3,3-dicyclopropylpropan-1-amine hydrochloride in scientific research. One potential application is in the development of new drugs, as this compound has been shown to have a variety of biochemical and physiological effects. Another potential application is in the development of new analytical methods, as this compound can be used as a reagent in the determination of trace metals and enzyme activities. Additionally, this compound could be used in the synthesis of new organic compounds, as it is a relatively easy to synthesize and is a good starting material for the synthesis of other organic compounds. Finally, this compound could be used in the development of new catalysts, as it has been shown to be a good proton donor and can form covalent bonds with substrates.
Méthodes De Synthèse
3,3-dicyclopropylpropan-1-amine hydrochloride is synthesized from the reaction of cyclopropylpropan-1-amine with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 70°C, and the reaction is complete after 1 hour. The product is then isolated by precipitation and filtration, and the resulting solid is washed with cold water and dried. The purity of the product is determined by thin-layer chromatography.
Propriétés
IUPAC Name |
3,3-dicyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-5-9(7-1-2-7)8-3-4-8;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNGWFSRVNWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)



![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)




